molecular formula C17H22ClNO B14439325 1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride CAS No. 78109-95-2

1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride

Cat. No.: B14439325
CAS No.: 78109-95-2
M. Wt: 291.8 g/mol
InChI Key: LMNLDRQNJCRGJK-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride is a chemical compound with the molecular formula C17H21NO·HCl. It is known for its unique structure, which includes two phenyl groups attached to a central carbon atom, an ethyl group, and an amino group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride typically involves the reaction of benzophenone with ethylmagnesium bromide to form 1,1-diphenyl-2-ethyl-3-hydroxypropane. This intermediate is then reacted with ammonia or an amine to introduce the amino group, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diphenyl-2-ethyl-3-aminopropane
  • 1,1-Diphenyl-2-ethyl-3-hydroxypropane
  • 1,1-Diphenyl-2-ethyl-3-aminopropanol

Uniqueness

1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This gives it distinct chemical properties and reactivity compared to similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research.

Properties

CAS No.

78109-95-2

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

IUPAC Name

2-(aminomethyl)-1,1-diphenylbutan-1-ol;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c1-2-14(13-18)17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,14,19H,2,13,18H2,1H3;1H

InChI Key

LMNLDRQNJCRGJK-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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